1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
Description
The compound 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine features a piperazine core substituted with a 2,4-dimethylphenylsulfonyl group and a 2-(2-phenylimidazol-1-yl)ethyl chain. Its structure combines aromatic sulfonyl and heterocyclic imidazole moieties, which are common in bioactive molecules targeting enzymes or receptors. The sulfonyl group enhances solubility and binding affinity, while the imidazole ring may participate in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-19-8-9-22(20(2)18-19)30(28,29)27-16-13-25(14-17-27)12-15-26-11-10-24-23(26)21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJDHBTENODRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperazine Ring Formation: The piperazine ring can be constructed through the cyclization of appropriate diamines under suitable conditions.
Final Coupling: The final step involves coupling the imidazole moiety with the sulfonylated piperazine under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity arises from its distinct functional groups:
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Phenol group : Susceptible to alkylation, acylation, and oxidation.
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Methoxy group : Participates in demethylation or nucleophilic substitution.
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Pyridinyl group : Engages in coordination chemistry or electrophilic substitution.
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Pyrazolo-benzoxazine core : Prone to ring-opening or cyclization reactions.
Nucleophilic Substitution Reactions
The methoxy group at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Demethylation : Reaction with HBr or BBr₃ yields the corresponding phenol derivative, enhancing hydrogen-bonding capacity.
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Alkylation : Methoxy replacement with amines or thiols generates ether or thioether analogs.
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃ | 7-Hydroxy derivative | Improved solubility |
| Alkylation | R-X (X=Cl) | 7-Alkoxy/aryloxy substituent | Bioisostere development |
Phenol Oxidation
The phenolic hydroxyl group oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄), altering electronic properties and redox activity.
Pyridine Reduction
The pyridinyl group can be hydrogenated to piperidine using catalysts like Pd/C or PtO₂, modifying lipophilicity and binding affinity.
| Reaction | Conditions | Product | Impact |
|---|---|---|---|
| Phenol oxidation | KMnO₄, acidic conditions | Quinone derivative | Enhanced redox activity |
| Pyridine reduction | H₂, Pd/C | Piperidine analog | Increased bioavailability |
Cyclization and Ring-Opening
The pyrazolo-benzoxazine core participates in ring-opening reactions under thermal or acidic conditions. For instance:
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Acid-mediated ring-opening : Yields pyrazole and benzoxazine fragments, which recombine to form fused heterocycles.
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Photochemical cyclization : Generates polycyclic structures via intramolecular coupling .
| Reaction | Conditions | Product | Mechanism |
|---|---|---|---|
| Acid hydrolysis | HCl, refl |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antidepressant Properties : Research indicates that derivatives of piperazine, such as vortioxetine (closely related to this compound), are effective in treating depression and anxiety disorders. Vortioxetine functions as a serotonin modulator and stimulator, influencing multiple serotonin receptors and reuptake transporters .
- Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the imidazole ring is often associated with enhanced activity against certain cancer types .
Case Study 1: Vortioxetine
Vortioxetine is a well-studied analog that has been approved for clinical use as an antidepressant. It has been shown to improve cognitive function in depressed patients while having a favorable side effect profile compared to traditional SSRIs. The synthesis process involves complex steps but yields significant therapeutic benefits .
Case Study 2: Anticancer Research
Recent investigations into similar piperazine derivatives have highlighted their potential in oncology. For instance, compounds designed to target specific cancer pathways have shown promise in preclinical trials, suggesting that modifications to the piperazine structure can lead to enhanced efficacy against various tumors .
Mechanism of Action
The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The sulfonyl group may interact with biological membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Sulfonyl Groups
Several piperazine derivatives with sulfonyl and aryl/heteroaryl substituents have been synthesized and studied. Key comparisons include:
Key Observations :
- The target compound’s 2,4-dimethylphenylsulfonyl group offers moderate lipophilicity compared to halogenated (e.g., 6i) or naphthyl (e.g., ) substituents, balancing solubility and membrane permeability.
- The ethyl-linked 2-phenylimidazole is distinct from sulfamoyl (e.g., 6d) or fused imidazole-sulfonyl (e.g., ) groups, suggesting unique binding modes in biological systems.
Analogues with Piperazine and Imidazole Moieties
Imidazole-containing piperazines are often explored for antimicrobial or antifungal activity:
Key Observations :
Biological Activity
The compound 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS No. 1706396-64-6) is a complex organic molecule featuring a piperazine core with various functional groups that suggest potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.6 g/mol . The structure includes:
- A sulfonyl group attached to a dimethylphenyl moiety.
- An imidazole ring , which is often associated with diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of the piperazine derivative followed by the introduction of the sulfonyl and imidazole groups. Various methods have been documented for synthesizing related compounds, emphasizing the versatility of the piperazine scaffold in medicinal chemistry .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties: Compounds containing piperazine and imidazole rings have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial activity: The imidazole moiety is known for its antifungal and antibacterial properties, which may extend to this compound.
- Neuropharmacological effects: Piperazine derivatives are often studied for their interactions with neurotransmitter receptors, particularly in relation to anxiety and depression treatments .
Case Studies and Research Findings
- Anticancer Activity : A study on related piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Neuropharmacological Effects : Research has shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or modulate serotonin receptors, indicating potential use in treating mood disorders .
- Antimicrobial Studies : Compounds with imidazole rings have been tested for their ability to inhibit pathogenic fungi and bacteria, showcasing promising results that warrant further investigation into their mechanisms of action.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | 424.6 g/mol |
| CAS Number | 1706396-64-6 |
| Potential Activities | Anticancer, Antimicrobial |
| Related Structures Studied | Piperazine derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation of the piperazine core and subsequent alkylation with a 2-phenylimidazole moiety. Key steps include:
- Sulfonylation : Reacting piperazine with 2,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Alkylation : Introducing the imidazole-ethyl group via nucleophilic substitution using 2-(2-phenyl-1H-imidazol-1-yl)ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (~65–75%) are achievable by controlling temperature (40–60°C) and stoichiometry (1:1.2 molar ratio for sulfonylation) .
Q. How is structural characterization performed for derivatives of this compound?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., sulfonyl group at N1 of piperazine, imidazole-ethyl chain at N4). Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 454.2) .
- IR Spectroscopy : Peaks at 1150–1250 cm (sulfonyl S=O stretch) and 1600–1650 cm (imidazole C=N) confirm functional groups .
Q. What are the solubility and stability challenges for this compound under experimental conditions?
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests (24–72 hours) in PBS (pH 7.4) at 37°C show <5% degradation, but acidic/basic conditions (pH <3 or >10) accelerate hydrolysis of the sulfonyl group .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the imidazole ring .
Advanced Research Questions
Q. How does the dual presence of sulfonyl and imidazole groups influence biological activity?
- Mechanistic Insight :
- The sulfonyl group enhances binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites), while the imidazole moiety facilitates hydrogen bonding via its nitrogen atoms .
- Structure-Activity Relationship (SAR) : Derivatives lacking the sulfonyl group show 10-fold reduced cytotoxicity in cancer cell lines (e.g., HeLa, IC >500 nM vs. 40 nM for the parent compound) .
Q. What experimental approaches are used to evaluate apoptosis induction by this compound?
- Assays :
- DNA Fragmentation : Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay detects apoptotic nuclei in treated cells .
- Western Blotting : Upregulation of cleaved caspase-3, Bax, and cytochrome c in U87 glioblastoma cells confirms mitochondrial apoptotic pathway activation .
- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptotic populations (e.g., 60% apoptosis at 50 nM in HeLa cells) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in cytotoxicity (e.g., IC values varying by 10-fold) may arise from differences in:
- Cell Lines : Sensitivity varies (e.g., MDA-MB-231 vs. MCF-7 breast cancer cells) .
- Assay Conditions : Serum concentration (5% vs. 10% FBS) or incubation time (24 vs. 48 hours) alters results .
- Validation : Replicate studies using standardized protocols (e.g., MTT assay with 72-hour exposure) and include positive controls (e.g., doxorubicin) .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
